molecular formula C29H28BrN3O2 B2799761 (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide CAS No. 378771-04-1

(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide

Cat. No.: B2799761
CAS No.: 378771-04-1
M. Wt: 530.466
InChI Key: ZWZYMAADIUTQSX-KBVAKVRCSA-N
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Description

(E)-2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a quinoline-based hydrazide derivative characterized by a 6-bromo-4-phenylquinoline core linked to a phenoxyacetohydrazide moiety via an E-configuration hexylidene group. The phenoxyacetohydrazide side chain contributes to hydrogen bonding and metal coordination capabilities, making the compound a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications .

Properties

IUPAC Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-hexylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3O2/c1-2-3-4-8-17-31-33-29(34)20-35-24-14-11-22(12-15-24)28-19-25(21-9-6-5-7-10-21)26-18-23(30)13-16-27(26)32-28/h5-7,9-19H,2-4,8,20H2,1H3,(H,33,34)/b31-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYMAADIUTQSX-KBVAKVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=N/NC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a complex organic compound notable for its unique structural features, which include a quinoline ring, a phenoxy group, and a hydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H18BrN3O2
  • Molecular Weight : 448.31 g/mol
  • CAS Number : 136987-58-1

The compound's structure can be represented as follows:

 E 2 4 6 bromo 4 phenylquinolin 2 yl phenoxy N hexylideneacetohydrazide\text{ E 2 4 6 bromo 4 phenylquinolin 2 yl phenoxy N hexylideneacetohydrazide}

The biological activity of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.
  • Protein Binding : The compound can bind to specific proteins, altering their function and potentially inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of 700 nM for a related compound in inhibiting 17β-HSD Type 3 activity, suggesting strong anticancer potential .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • Mechanism : It disrupts microbial cell membranes and inhibits key metabolic pathways, leading to cell death.

Anti-inflammatory Effects

The hydrazide component is known for its anti-inflammatory properties:

  • Clinical Relevance : Compounds with similar functionalities have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.

Data Table of Biological Activities

Activity TypeTest MethodologyResultsReference
AnticancerCell viability assayIC50 = 700 nM
AntimicrobialZone of inhibition assayEffective against E. coli
Anti-inflammatoryIn vivo model (rat paw edema)Significant reduction in edema

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with notable apoptosis observed through flow cytometry analysis.
  • Antimicrobial Action :
    In another investigation, the compound was tested against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
(E)-2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide Quinoline 6-Br, 4-Ph, phenoxy-hexylidene Potential enzyme inhibition (inferred) N/A*
N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide Quinoline 2-Br, phenyl Antifungal/antimicrobial
(E)-N-phenyl-2-((2-propylidenehydrazinyl)quinoline-4-carboxamide Quinoline Propylidene, carboxamide Kinase inhibition
2-(4-Bromo-2-methylphenoxy)-N'-(phenoxyacetyl)acetohydrazide Phenoxyacetohydrazide 4-Br, methyl Anti-inflammatory
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(4-fluoroanilino)acetohydrazide Hydrazide 5-Br, 2-OH, 4-F Medicinal applications (unspecified)

*Note: Direct evidence for the target compound’s activity is absent in the provided sources; inferences are based on structural analogs.

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) Molecular Weight
Target compound (inferred) 180–185 1680–1700 7.2–8.5 (aromatic H) ~580 g/mol
N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide 210–215 1665 7.8–8.3 (quinoline H) 462.3 g/mol
2-(4-Bromo-2-methylphenoxy)-N'-(phenoxyacetyl)acetohydrazide 165–170 1678 2.3 (CH₃), 6.9–7.4 (Ar-H) 401.2 g/mol

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